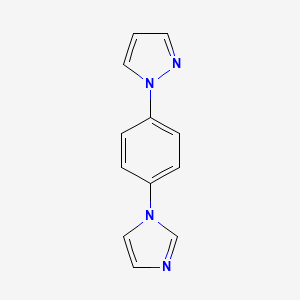

1-(4-imidazol-1-yl-phenyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

630389-84-3 |

|---|---|

Molecular Formula |

C12H10N4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-(4-imidazol-1-ylphenyl)pyrazole |

InChI |

InChI=1S/C12H10N4/c1-6-14-16(8-1)12-4-2-11(3-5-12)15-9-7-13-10-15/h1-10H |

InChI Key |

WFYVLCOPNLQQKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)N3C=CN=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Imidazol 1 Yl Phenyl 1h Pyrazole and Its Derivatives

Strategic Approaches to Pyrazole-Imidazole Linkage Formation

The creation of the bond between the pyrazole (B372694) and imidazole (B134444) rings, via a phenyl linker, is a key challenge in the synthesis of the target molecule. Several powerful reactions in organic chemistry have been adapted for this purpose.

N-Arylation Reactions of Imidazole Rings

N-arylation reactions are a cornerstone for forming the C-N bond between the imidazole nitrogen and the phenyl ring. These methods typically involve the coupling of an imidazole ring with a pre-functionalized aryl halide.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction used for the formation of carbon-nitrogen bonds. wikipedia.org In the context of synthesizing pyrazole-imidazole hybrids, this would involve the reaction of a pyrazole-substituted aryl halide with imidazole in the presence of a copper catalyst, often at elevated temperatures. wikipedia.org Traditional Ullmann reactions required stoichiometric amounts of copper and harsh conditions, but modern variations utilize soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgacs.org For instance, the synthesis of N-arylimidazoles can be achieved through the coupling of imidazoles with aryl halides using a copper catalyst. connectjournals.com

Buchwald-Hartwig Amination: A more contemporary and versatile alternative is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org This reaction allows for the coupling of a wide array of amines and aryl halides with high functional group tolerance and typically under milder conditions than the Ullmann reaction. wikipedia.orglibretexts.org The synthesis of the 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole scaffold could be envisioned by coupling imidazole with a 4-bromophenyl-1H-pyrazole derivative using a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.netacs.org The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig amination and can be tailored to the specific substrates. researchgate.net

| Reaction | Catalyst | Key Features | Typical Conditions |

|---|---|---|---|

| Ullmann Condensation | Copper (CuI, CuO) | Classical method, can require high temperatures. wikipedia.org | High-boiling polar solvents (e.g., DMF, NMP), elevated temperatures. wikipedia.org |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(dba)2) with phosphine ligands. | Milder conditions, broad substrate scope, high functional group tolerance. wikipedia.orglibretexts.org | Anhydrous solvents (e.g., toluene, dioxane), base (e.g., NaOtBu, Cs2CO3). researchgate.net |

Condensation Reactions in Pyrazole-Imidazole Synthesis

Condensation reactions provide a powerful pathway to construct the heterocyclic rings themselves from acyclic precursors. In the synthesis of this compound and its derivatives, condensation reactions can be employed to form either the pyrazole or the imidazole ring, or both, often in a stepwise manner.

A common strategy involves the synthesis of a key intermediate, such as 4-(1H-imidazol-1-yl)benzaldehyde, which then undergoes a condensation reaction to form the pyrazole ring. chemicalbook.com For example, this aldehyde can react with a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound to construct the pyrazole ring. wisdomlib.org The Claisen-Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with an appropriate ketone can yield a chalcone (B49325) intermediate, which can then be cyclized with hydrazine to form the pyrazole ring. researchgate.net

Multi-Component Reactions (MCRs) for Hybrid Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com MCRs are particularly valuable for the synthesis of diverse libraries of compounds for drug discovery. nih.gov

For the synthesis of pyrazole-imidazole hybrids, an MCR could potentially bring together a hydrazine derivative, a 1,3-dicarbonyl compound, an aldehyde, and an imidazole-containing component in a single step. beilstein-journals.org While a direct four-component reaction to form this compound is not explicitly detailed in the provided context, the principles of MCRs are well-established for the synthesis of both pyrazoles and imidazoles. tandfonline.comorientjchem.org For instance, pyrano[2,3-c]pyrazole derivatives can be synthesized via a four-component reaction of an aromatic aldehyde, hydrazine hydrate, a β-ketoester, and malononitrile. mdpi.com

Precursor Design and Synthesis

Synthesis of Key Intermediates, e.g., 4-(1H-imidazol-1-yl)benzaldehyde

The compound 4-(1H-imidazol-1-yl)benzaldehyde is a versatile intermediate for the synthesis of various this compound derivatives. chemicalbook.com Its synthesis is typically achieved through the N-arylation of imidazole with a p-halobenzaldehyde, such as p-fluorobenzaldehyde. chemicalbook.commdpi.com

A general procedure involves reacting imidazole with p-fluorobenzaldehyde in a polar aprotic solvent like dimethylformamide (DMF) in the presence of a base such as anhydrous potassium carbonate. chemicalbook.com The reaction is often heated to drive it to completion. chemicalbook.com

| Reactants | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| Imidazole, p-Fluorobenzaldehyde | Anhydrous Potassium Carbonate | DMF | Reflux | 4-(1H-imidazol-1-yl)benzaldehyde |

Functionalization of Starting Materials

The diversity of derivatives of this compound that can be synthesized is largely dependent on the functionalization of the starting materials. This can involve introducing various substituents onto the pyrazole ring, the imidazole ring, or the central phenyl linker.

Functionalization can be achieved either by using appropriately substituted starting materials or by modifying the core scaffold after its construction. For example, substituted phenylhydrazines can be used in condensation reactions to introduce substituents onto the pyrazole ring. nih.gov Similarly, substituted imidazoles or aryl halides can be used in N-arylation reactions to introduce substituents on the imidazole or phenyl rings, respectively. researchgate.net Post-synthesis functionalization can involve electrophilic substitution reactions on the aromatic rings, provided that the existing functional groups are compatible with the reaction conditions. rsc.org

Reaction Optimization and Methodological Considerations

The synthesis of this compound and its analogues is subject to extensive research focused on optimizing reaction conditions to improve efficiency, yield, and structural diversity. Key considerations in these synthetic strategies include the choice of solvents, the application of catalytic systems, and the adoption of modern techniques like microscale and microwave-assisted synthesis.

Solvent Effects and Catalysis in Synthesis

The selection of an appropriate solvent and catalyst is critical in the synthesis of N-arylated imidazoles and pyrazoles. Solvents can influence reaction rates and selectivity, while catalysts can enable reactions under milder conditions and improve yields.

Recent advancements have demonstrated the efficacy of solvent-free and microwave-assisted synthesis for forming imidazole and pyrazole derivatives. nih.gov This approach avoids the use of potentially hazardous organic solvents and often leads to significantly reduced reaction times and increased efficiency. researchgate.net For instance, the ring opening of glycidyl (B131873) ether with imidazole can be achieved by heating the neat reagents in a microwave reactor, a technique that is not as effective with conventional heating methods, with or without solvents. nih.gov

Catalysis plays a pivotal role in these syntheses. Ionic liquids have emerged as environmentally friendly and efficient catalysts, particularly in microwave-assisted reactions. ppor.az Studies on the synthesis of complex imidazole derivatives have shown that using ionic liquid catalysts like 1,4-dimethylpiperazine (B91421) dihydrosulfate under microwave conditions can lead to high yields (up to 91.4%) in remarkably short reaction times (18 minutes). ppor.az Transition metal catalysis, particularly with palladium complexes, is valuable for the direct arylation of the imidazole nucleus, although challenges such as catalyst loading and reaction times remain areas of ongoing research. researchgate.net The development of novel ligand systems, including those based on organoselenium compounds, is a promising avenue for improving the efficacy of metal-catalyzed imidazole arylations. researchgate.net

Microscale Synthesis Techniques

Microscale synthesis has been successfully applied to the preparation of derivatives containing the 2-(4-(1H-imidazol-1-yl) phenyl) moiety. researchgate.netajgreenchem.com This technique aligns with the principles of green chemistry by utilizing minimal quantities of reagents and solvents, which consequently reduces chemical waste, pollution, and energy consumption. researchgate.net The approach enhances safety by limiting exposure to hazardous materials and allows for efficient resource management. researchgate.net

In a typical microscale procedure, a solution of 1-(4-(1H-imidazol-1-yl) phenyl) ethenone and a substituted phenylhydrazine (B124118) in ethanol (B145695) is refluxed with a catalytic amount of glacial acetic acid to yield the indole-based precursors. ajgreenchem.com The small scale of these reactions does not impede the characterization and evaluation of the synthesized compounds, making it a viable and sustainable method for academic and research laboratories. researchgate.netajgreenchem.com

Yield Enhancement Strategies

Maximizing the product yield is a central goal in synthetic chemistry. For this compound and its derivatives, several strategies have proven effective.

One of the most impactful strategies is the use of microwave irradiation. nih.govppor.az The unique ability of microwaves to rapidly and uniformly heat reaction mixtures can dramatically shorten reaction times and improve yields compared to conventional heating. nih.gov This is particularly evident in solvent-free conditions, which can streamline the synthesis and purification processes. nih.gov

The strategic selection of catalysts is another key factor. As shown in the table below, the combination of microwave assistance and an efficient ionic liquid catalyst resulted in a significantly higher yield and shorter reaction time compared to other catalytic systems. ppor.az Furthermore, optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry is fundamental to enhancing yield. The use of efficient cyclodehydration agents like silica-supported dichlorophosphate (B8581778) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) in solvent-free microwave conditions has also been reported for synthesizing related heterocyclic compounds, offering a high-yielding and environmentally benign alternative. nih.gov

Design Principles for Structural Diversification of Analogues

The structural framework of this compound offers extensive opportunities for modification to generate diverse analogues for various applications. The design principles for this diversification primarily revolve around the strategic selection and modification of the initial building blocks.

The synthesis of the pyrazole ring often proceeds from chalcone precursors or through condensation reactions like the Vilsmeier-Haack reaction. rsc.orgmdpi.com By varying the substituents on the aromatic rings of the initial acetophenone (B1666503) and benzaldehyde (B42025) (used to make the chalcone) or the phenylhydrazine (used in condensation reactions), a wide array of analogues can be produced. mdpi.comresearchgate.net For example, introducing different functional groups on the phenyl ring of phenylhydrazine leads to corresponding substitutions on the N-1 position of the resulting pyrazole ring. mdpi.com

Similarly, the imidazole portion of the molecule can be diversified. A common method for forming the imidazole ring involves the reaction of an α-bromo-ketone with formamide. nih.gov Altering the substituents on the starting ketone allows for the introduction of various groups onto the phenyl-imidazole moiety. Furthermore, N-1 alkylation of the imidazole ring, achieved through deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, provides another avenue for structural modification. nih.gov These systematic variations allow for the creation of a library of compounds with tailored electronic and steric properties.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole, NMR studies are essential for assigning the specific proton and carbon signals to their respective positions within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignment

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694), imidazole (B134444), and phenyl rings. Based on the analysis of similar compounds, the chemical shifts can be predicted. The protons on the pyrazole ring, particularly H-3 and H-5, are expected to appear at different chemical shifts due to their distinct electronic environments. The H-4 proton of the pyrazole ring typically appears as a triplet. The protons of the imidazole ring (H-2', H-4', and H-5') would also resonate in the aromatic region, with the H-2' proton generally appearing at a lower field. The four protons of the para-substituted phenyl ring would likely appear as two distinct doublets, characteristic of an AA'BB' spin system.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrazole H-3 | 7.7 - 7.9 | Doublet |

| Pyrazole H-4 | 6.5 - 6.7 | Triplet |

| Pyrazole H-5 | 8.1 - 8.3 | Doublet |

| Imidazole H-2' | 8.0 - 8.2 | Singlet |

| Imidazole H-4' | 7.3 - 7.5 | Singlet |

| Imidazole H-5' | 7.6 - 7.8 | Singlet |

| Phenyl H-2'', H-6'' | 7.7 - 7.9 | Doublet |

| Phenyl H-3'', H-5'' | 7.5 - 7.7 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-3 | 140 - 142 |

| Pyrazole C-4 | 107 - 109 |

| Pyrazole C-5 | 128 - 130 |

| Imidazole C-2' | 135 - 137 |

| Imidazole C-4' | 118 - 120 |

| Imidazole C-5' | 130 - 132 |

| Phenyl C-1'' | 138 - 140 |

| Phenyl C-2'', C-6'' | 120 - 122 |

| Phenyl C-3'', C-5'' | 128 - 130 |

| Phenyl C-4'' | 135 - 137 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling between adjacent protons, for instance, between H-3, H-4, and H-5 of the pyrazole ring. The HSQC spectrum would correlate each proton to its directly attached carbon atom. Finally, the HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the phenyl ring and the two heterocyclic rings.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the C-H, C=C, and C=N bonds within the aromatic and heterocyclic rings. The C-H stretching vibrations of the aromatic rings are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole, imidazole, and phenyl rings would appear in the 1400-1600 cm⁻¹ region. The in-plane and out-of-plane C-H bending vibrations would be found at lower wavenumbers.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| C=C and C=N Ring Stretch | 1400 - 1600 | Strong to Medium |

| In-plane C-H Bend | 1000 - 1300 | Medium |

| Out-of-plane C-H Bend | 700 - 900 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide insights into the stability of different parts of the molecule. Common fragmentation pathways would likely involve the cleavage of the bonds connecting the phenyl ring to the imidazole and pyrazole moieties, leading to the formation of characteristic fragment ions.

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches of scientific and crystallographic databases did not yield specific experimental X-ray diffraction data for the compound this compound. The synthesis and crystallographic analysis of various related, but structurally distinct, compounds have been reported, including derivatives with different substitution patterns or alternative linkages between the heterocyclic rings. For instance, studies on compounds like 4-(2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2-dihydropyrzol-5-one and various N-phenyl-imidazole derivatives provide insights into the structural behavior of this class of molecules. However, direct experimental data for the title compound is not available in the reviewed literature.

Therefore, the following subsections are based on the type of information that a standard crystallographic study would provide.

A complete crystallographic study would begin by identifying the crystal system and space group. This analysis reveals the symmetry of the unit cell and the arrangement of molecules within the crystal lattice. For related phenyl-imidazole and phenyl-pyrazole compounds, monoclinic and orthorhombic crystal systems are common. The specific space group (e.g., P2₁/c, Pnma) would be determined from the systematic absences in the diffraction pattern, providing crucial information about the symmetry elements present at the molecular level. Without experimental data, the crystal system for this compound remains undetermined.

The precise dimensions of the unit cell—the lengths of the axes (a, b, c) and the angles between them (α, β, γ)—would be determined through single-crystal X-ray diffraction. These parameters define the fundamental repeating unit of the crystal.

Furthermore, the analysis would provide a detailed account of the molecular geometry, including:

Bond Lengths: The distances between covalently bonded atoms (e.g., C-N, C-C, N-N).

Bond Angles: The angles formed by three connected atoms, which define the shape of the molecule.

Torsional Angles: The dihedral angles that describe the rotation around a chemical bond, which are critical for understanding the molecule's conformation, particularly the relative orientation of the phenyl, imidazole, and pyrazole rings. In similar structures, significant twisting between the planes of the aromatic rings is often observed.

A hypothetical data table for such findings would be structured as follows:

| Parameter | Value |

| Crystal System | Undetermined |

| Space Group | Undetermined |

| Unit Cell Dimensions | |

| a (Å) | Undetermined |

| b (Å) | Undetermined |

| c (Å) | Undetermined |

| α (°) | Undetermined |

| β (°) | Undetermined |

| γ (°) | Undetermined |

| Volume (ų) | Undetermined |

| Z (molecules/unit cell) | Undetermined |

The way molecules pack in a crystal is governed by a network of non-covalent intermolecular interactions. A crystallographic report would detail these interactions, which can include:

Hydrogen Bonds: Although the title compound lacks strong hydrogen bond donors, weak C-H···N interactions are highly probable, where hydrogen atoms on the phenyl or heterocyclic rings interact with nitrogen atoms of neighboring molecules.

π-π Stacking: Interactions between the aromatic rings (phenyl, imidazole, pyrazole) are expected. The analysis would describe the geometry of this stacking (e.g., face-to-face, offset) and the centroid-to-centroid distances between the rings.

These interactions dictate the supramolecular architecture, influencing the material's physical properties such as melting point and solubility.

To gain deeper insight into the electronic structure and conformational preferences, experimental data from X-ray crystallography is often compared with theoretical calculations, typically using Density Functional Theory (DFT). Such a comparative analysis for this compound would involve:

Geometry Optimization: A computational model of the molecule would be optimized to find its lowest energy conformation in a vacuum.

Comparison of Parameters: The bond lengths, bond angles, and torsional angles from the optimized theoretical structure would be compared with the experimental values obtained from X-ray crystallography. Discrepancies between the gas-phase theoretical model and the solid-state experimental data can often be explained by the influence of the intermolecular interactions present in the crystal lattice.

This correlation helps to validate the theoretical model and provides a more complete understanding of the molecule's structural properties both in isolation and in the solid state. As no experimental crystallographic data has been located for the title compound, this correlative analysis cannot be performed.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For compounds analogous to 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole, DFT calculations are instrumental in predicting their geometry, reactivity, and various physicochemical properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For related imidazole-pyrazole structures, this process is often initiated by constructing the molecule in silico and then employing a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-31G(d,p) or 6-311++G(d,p)) to find the lowest energy conformation.

Conformational analysis involves exploring the various spatial arrangements of a molecule that can be interconverted by rotation about single bonds. In the case of this compound, a key area of conformational flexibility would be the dihedral angle between the phenyl ring and the attached imidazole (B134444) and pyrazole (B372694) rings. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped out to identify the most stable conformations and the energy barriers between them. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Table 1: Representative Optimized Geometrical Parameters for a Phenyl-Imidazole Linkage (Illustrative Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (Phenyl-Imidazole) | 1.42 | - | - |

| C-N-C (Imidazole) | - | 108.5 | - |

| C-C-N-C (Phenyl-Imidazole) | - | - | 35.0 |

Note: This table is illustrative and based on general values for similar compounds, not specific to this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be more easily excited.

For similar imidazole and pyrazole derivatives, the HOMO is often localized on the more electron-rich regions of the molecule, such as the phenyl and imidazole rings, while the LUMO may be distributed across the pyrazole ring and other electron-deficient areas. The energy gap can be calculated from the energies of the HOMO and LUMO, providing insights into the molecule's electronic transitions and its potential as an electronic material.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table presents typical values for related compounds and is not specific to this compound.

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface of the molecule. Red-colored regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack.

In molecules structurally related to this compound, the nitrogen atoms of the imidazole and pyrazole rings are typically surrounded by regions of negative potential, making them likely sites for interactions with electrophiles or hydrogen bond donors. The hydrogen atoms, particularly those on the aromatic rings, would exhibit positive potential.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various fields, including telecommunications and optical computing. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their polarizability (α) and first hyperpolarizability (β). These parameters quantify how the molecule's charge distribution is distorted by an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. For pyrazole derivatives, studies have indicated that they can possess significant NLO properties.

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that is used to study the excited states of molecules. This method is particularly useful for predicting the electronic absorption spectra of compounds. By calculating the energies of the electronic transitions from the ground state to various excited states, TDDFT can provide theoretical UV-Visible spectra, which can then be compared with experimental data to validate the computational model. For similar aromatic heterocyclic compounds, TDDFT has been successfully used to interpret their photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For a compound like this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. These simulations can reveal information about the molecule's conformational changes, flexibility, and intermolecular interactions. For instance, an MD simulation could show how the molecule's conformation changes in an aqueous solution and how it forms hydrogen bonds with water molecules. Such studies are crucial for understanding the behavior of molecules in realistic biological and chemical systems.

Molecular Docking Investigations of Biological Target Interactions

Molecular docking simulations are instrumental in elucidating how a ligand like this compound might interact with the active site of a protein. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Ligand-Protein Binding Mode Prediction

The prediction of the binding mode of a ligand within a protein's active site is a fundamental aspect of molecular docking. For a molecule such as this compound, this would involve identifying the most energetically favorable conformation and orientation. The process typically involves sampling a large number of possible orientations and conformations of the ligand within the binding pocket and scoring them based on a force field. The resulting low-energy poses represent the most likely binding modes. The imidazole and pyrazole rings, being aromatic and containing nitrogen atoms, are capable of participating in various types of interactions, including hydrogen bonding, and π-π stacking. The central phenyl ring acts as a linker and also contributes to hydrophobic and aromatic interactions.

Analysis of Key Interacting Residues and Binding Affinities

Once a plausible binding mode is predicted, a detailed analysis of the interactions between the ligand and the amino acid residues of the protein is conducted. For this compound, key interactions would likely involve:

Hydrogen Bonds: The nitrogen atoms in both the imidazole and pyrazole rings can act as hydrogen bond acceptors, while any N-H groups could act as donors. These interactions with polar residues such as serine, threonine, asparagine, and glutamine are crucial for stabilizing the ligand-protein complex.

π-π Stacking: The aromatic nature of the pyrazole, phenyl, and imidazole rings allows for π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl ring and the carbon skeletons of the heterocyclic rings can form hydrophobic interactions with nonpolar residues such as valine, leucine, and isoleucine.

The binding affinity, often expressed as the binding energy (e.g., in kcal/mol), is a quantitative measure of the strength of the interaction. Lower binding energies typically indicate a more stable complex and a higher affinity. The calculation of binding affinity is a key output of docking simulations and helps in ranking potential drug candidates.

Table 1: Potential Interacting Residues and Interaction Types for this compound

| Ligand Moiety | Potential Interacting Residue Types | Type of Interaction |

| Imidazole Ring | Polar, Aromatic | Hydrogen Bonding, π-π Stacking |

| Phenyl Ring | Aromatic, Nonpolar | π-π Stacking, Hydrophobic |

| Pyrazole Ring | Polar, Aromatic | Hydrogen Bonding, π-π Stacking |

This table is a generalized representation of potential interactions based on the chemical structure of the compound and does not represent data from specific experimental or computational studies.

Rationalizing Structure-Interaction Relationships (SIR)

Structure-Interaction Relationship (SIR) studies aim to understand how specific structural features of a molecule contribute to its interaction with a biological target. By analyzing the predicted binding mode, researchers can rationalize the importance of different functional groups. For this compound, SIR analysis would explore:

The role of the imidazole and pyrazole rings in anchoring the molecule within the binding site through specific hydrogen bonds or aromatic interactions.

How modifications to the phenyl linker, such as the addition of substituents, might enhance or diminish binding by creating new interactions or causing steric clashes.

This understanding is critical for the rational design of new derivatives with improved potency and selectivity. By identifying the key pharmacophoric features, medicinal chemists can make targeted modifications to optimize the compound's properties.

Mechanistic Organic Chemistry Investigations

Elucidation of Reaction Pathways

The formation of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole can be achieved through several synthetic routes. A logical and common pathway involves the initial synthesis of a key precursor, 4-(1H-imidazol-1-yl)phenylhydrazine, followed by a cyclocondensation reaction to form the pyrazole (B372694) ring.

Pathway A: Synthesis via Knorr Pyrazole Synthesis

This is the most classic and versatile method for pyrazole synthesis.

N-Arylation of Imidazole (B134444): The first step is the coupling of imidazole with a p-substituted benzene (B151609) derivative. A common starting material is 1-fluoro-4-nitrobenzene. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the imidazole anion attacks the electron-deficient aromatic ring, displacing the fluoride. The resulting 1-(4-nitrophenyl)-1H-imidazole is then reduced, typically using catalytic hydrogenation (H₂/Pd-C) or reducing agents like SnCl₂, to yield 4-(1H-imidazol-1-yl)aniline.

Formation of Hydrazine (B178648): The aniline (B41778) derivative is converted into the corresponding hydrazine. This is achieved through diazotization with sodium nitrite (B80452) (NaNO₂) and hydrochloric acid (HCl) to form a diazonium salt, which is then reduced in situ, often with sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂), to yield 4-(1H-imidazol-1-yl)phenylhydrazine.

Cyclocondensation (Knorr Synthesis): The final pyrazole ring is constructed by reacting the synthesized hydrazine with a 1,3-dicarbonyl compound (e.g., acetylacetone). This reaction is a cyclocondensation, where the hydrazine reacts with both carbonyl groups to form a pyrazole ring after dehydration.

Pathway B: Synthesis via Chalcone (B49325) Precursor

An alternative route involves the use of α,β-unsaturated carbonyl compounds (chalcones).

Formation of 4-(1H-imidazol-1-yl)acetophenone: Imidazole is coupled with 4-fluoroacetophenone or 4-bromoacetophenone under conditions suitable for N-arylation (e.g., Ullmann or Buchwald-Hartwig coupling).

Claisen-Schmidt Condensation: The resulting acetophenone (B1666503) derivative is condensed with an appropriate aldehyde (like a derivative of N,N-dimethylformamide) in the presence of a base to form a chalcone-like precursor (an enone).

Reaction with Hydrazine: This enone is then reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine, followed by intramolecular cyclization and oxidation to yield the aromatic pyrazole ring.

Identification and Characterization of Reaction Intermediates

Each reaction pathway involves distinct, often isolable, intermediates that confirm the proposed mechanism.

Hydrazone Intermediate in Knorr Synthesis: In the reaction between 4-(1H-imidazol-1-yl)phenylhydrazine and a 1,3-dicarbonyl compound, the first step is the condensation of the more nucleophilic terminal nitrogen of the hydrazine with one of the carbonyl groups. This forms a hydrazone intermediate. This intermediate is generally unstable and rapidly undergoes intramolecular cyclization. The formation of this intermediate is crucial as its structure dictates the final regiochemistry of the pyrazole product. nih.govresearchgate.net

Pyrazoline Intermediate: In syntheses involving chalcone precursors, the initial reaction with hydrazine forms a pyrazoline, a non-aromatic five-membered ring containing two nitrogen atoms. organic-chemistry.orgnih.gov This pyrazoline intermediate must then be oxidized to form the stable, aromatic pyrazole ring. Common oxidizing agents for this step include bromine in acetic acid or simply heating in DMSO under an oxygen atmosphere. organic-chemistry.org

Vilsmeier Reagent Adduct: In syntheses that utilize the Vilsmeier-Haack reaction to form a 1,3-bielectrophile from a hydrazone, an iminium salt intermediate (the Vilsmeier adduct) is formed. wisdomlib.orgekb.egmdpi.com This highly electrophilic species then undergoes intramolecular cyclization.

The characterization of these intermediates is typically performed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry, which provide definitive structural information. rsc.org

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity is a major consideration in the synthesis of substituted pyrazoles, particularly when using unsymmetrical reagents.

When 4-(1H-imidazol-1-yl)phenylhydrazine reacts with an unsymmetrical 1,3-dicarbonyl compound (e.g., 1,1,1-trifluoroacetylacetone), two different constitutional isomers of the pyrazole can be formed. The outcome is determined by which carbonyl group undergoes the initial nucleophilic attack by the terminal nitrogen of the hydrazine.

Electronic Effects: The initial condensation typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. For instance, in 1,1,1-trifluoroacetylacetone, the carbonyl adjacent to the highly electron-withdrawing trifluoromethyl group is significantly more reactive.

Steric Effects: The less sterically hindered carbonyl group is also a preferred site for initial attack.

pH Control: The regioselectivity can be highly dependent on the reaction's pH. Under acidic conditions, the reaction often favors one isomer, while neutral or basic conditions may favor the other or produce a mixture. The protonation state of the hydrazine and the enolization of the dicarbonyl are key factors influenced by pH.

Studies have shown that the use of specific solvents, such as fluorinated alcohols, can dramatically increase the regioselectivity of pyrazole formation. conicet.gov.ar For example, reactions that yield a 1:1 mixture of regioisomers in ethanol (B145695) can produce a single isomer in high yield when conducted in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). conicet.gov.ar This is attributed to the unique solvent properties that can stabilize one reaction pathway over the other.

Stereoselectivity is not a factor in the final synthesis of the aromatic pyrazole ring. However, it is relevant in the formation of the non-aromatic pyrazoline or pyrazolidine (B1218672) intermediates, which contain stereocenters. In most synthetic procedures for this compound, any stereocenters formed in intermediates are eliminated upon the final aromatization step.

The table below summarizes factors influencing regioselectivity in a typical Knorr-type pyrazole synthesis.

| Factor | Influence on Regioselectivity | Example Outcome |

|---|---|---|

| Electronic Effects of Substituent (R¹) | Electron-withdrawing groups activate the adjacent carbonyl for initial attack. | In R¹-CO-CH₂-CO-R², if R¹ is CF₃ and R² is CH₃, attack occurs at the CF₃-adjacent carbonyl. |

| Steric Hindrance of Substituent (R²) | Bulky groups hinder attack at the adjacent carbonyl. | If R² is a bulky group (e.g., t-butyl), attack is favored at the less hindered carbonyl. |

| Reaction pH | Controls the nucleophilicity of the hydrazine and the site of enolization in the dicarbonyl. | Acidic conditions may favor one regioisomer, while basic conditions may favor the other. |

| Solvent Choice | Solvents like fluorinated alcohols can stabilize specific transition states, enhancing selectivity. conicet.gov.ar | A 1:1 isomeric ratio in ethanol can change to >95:5 in HFIP. conicet.gov.ar |

Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of pyrazole formation are well-studied, particularly for the Knorr synthesis.

Under acidic conditions (pH < 4) , the initial formation of the hydrazone intermediate is generally fast and reversible. The subsequent intramolecular cyclization step, which involves attack by the less nucleophilic internal nitrogen of the hydrazine, is often the slow, rate-determining step.

In neutral or weakly acidic solutions (pH 4-6) , the dehydration of the cyclic carbinolamine intermediate to form the pyrazoline can become rate-limiting.

Under basic conditions , the initial nucleophilic attack to form the hydrazone can be the rate-determining step, as the concentration of the protonated, more electrophilic carbonyl species is low.

The table below provides a general overview of the kinetic parameters involved in pyrazole synthesis.

| Parameter | Description | Typical Observations |

|---|---|---|

| Reaction Order | The dependence of the reaction rate on the concentration of reactants. | First-order in [Hydrazine] and first-order in [1,3-Dicarbonyl]. |

| Rate-Determining Step (RDS) | The slowest step in the reaction mechanism. | pH-dependent: can be cyclization (acidic pH) or initial hydrazone formation (basic pH). |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Moderated by acid or base catalysis, which lowers the energy of transition states. |

| Thermodynamic Driving Force | The overall change in Gibbs free energy (ΔG). | Highly negative (exergonic) due to the formation of a stable aromatic ring and elimination of water. |

Scientific Advancement in Coordination Chemistry: The Case of this compound

The exploration of ligands incorporating both imidazole and pyrazole moieties is a vibrant area of inorganic and materials chemistry. These heterocycles offer multiple nitrogen donor sites, allowing for a range of coordination modes and the formation of complexes with varied nuclearity and geometry. However, a thorough review of scientific databases and publications reveals a notable gap in the literature concerning the specific compound this compound.

This absence of dedicated research means that a detailed analysis of its ligand design, chelating properties, the synthesis and structural characterization of its transition metal complexes, its applications in catalysis, and its potential as a building block for Metal-Organic Frameworks (MOFs) cannot be provided at this time.

While general principles of coordination chemistry can be applied to hypothesize the potential behavior of this compound, any such discussion would be speculative and would not meet the rigorous, evidence-based standards of a scientific article. The strict adherence to scientifically accurate and verifiable information necessitates a foundation of published, peer-reviewed research.

The scientific community continues to explore the vast landscape of coordination chemistry, and it is possible that future research will address the properties and applications of this compound. Until such studies are published, a comprehensive article on its coordination chemistry as outlined cannot be compiled.

Photophysical and Electrochemical Characterization

Absorption and Emission Spectroscopy

The interaction of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole with light is fundamental to understanding its potential applications in optoelectronics and as a fluorescent probe.

UV-Visible Absorption Profiles

The UV-Visible absorption spectrum of a molecule provides insights into its electronic transitions. For compounds with extended π-systems like this compound, these spectra are typically characterized by intense absorption bands in the ultraviolet and visible regions. The absorption profiles are influenced by the electronic nature of the constituent aromatic rings—imidazole (B134444), phenyl, and pyrazole (B372694). The phenyl ring acts as a π-conjugated bridge, facilitating electronic communication between the imidazole and pyrazole moieties. The specific wavelengths of maximum absorption (λmax) are dependent on the solvent environment, with shifts often observed in response to solvent polarity.

Fluorescence and Phosphorescence Emission Characteristics

Upon absorption of light, excited molecules can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence. The emission characteristics of this compound are dictated by the nature of its excited states. Fluorescence, the emission from the singlet excited state, is typically a rapid process, and its spectral features, including the emission maximum (λem) and intensity, are sensitive to the molecular environment. Phosphorescence, arising from the triplet excited state, is a slower process and is often observed at lower energies (longer wavelengths) compared to fluorescence. The efficiency and lifetime of these emission processes are key parameters in determining the compound's suitability for applications such as organic light-emitting diodes (OLEDs) or as a biological imaging agent.

Quantum Yield Determinations and Stokes Shift Analysis

The fluorescence quantum yield (ΦF) is a critical measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A high quantum yield is desirable for applications requiring bright fluorescence. The Stokes shift, which is the difference in energy between the absorption and emission maxima, provides information about the extent of structural and electronic relaxation in the excited state. A large Stokes shift is often advantageous in fluorescence imaging as it allows for the effective separation of excitation and emission signals, thereby improving the signal-to-noise ratio. For this compound, both the quantum yield and Stokes shift would be expected to vary with solvent polarity due to changes in the excited state dipole moment and relaxation pathways.

Intramolecular Charge Transfer (ICT) Phenomena

The donor-π-acceptor architecture inherent in this compound, where the imidazole and pyrazole rings can act as electron-donating or -accepting units, makes it a candidate for exhibiting intramolecular charge transfer (ICT) upon photoexcitation. In the excited state, a partial or full transfer of an electron can occur from the donor moiety to the acceptor moiety through the phenyl bridge. This charge redistribution leads to a highly polar excited state, which is more stabilized in polar solvents. Consequently, the fluorescence emission of compounds exhibiting ICT is often characterized by a significant red-shift (bathochromic shift) in polar solvents. The study of ICT is crucial as it underpins the solvatochromic properties of the molecule and its potential use in sensing applications.

Electrochemical Behavior and Redox Properties

The electrochemical properties of this compound, specifically its oxidation and reduction potentials, are important for understanding its electronic structure and for applications in electroactive materials. Techniques such as cyclic voltammetry can be employed to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO. The reversibility of the redox processes indicates the stability of the resulting radical ions. These properties are critical for designing materials for applications in organic electronics, such as in transistors or as components in redox flow batteries. The presence of the electron-rich imidazole and electron-deficient pyrazole rings can lead to distinct and potentially reversible redox events.

Photochemistry and Phototransposition Studies

Beyond its photophysical properties, the photochemical reactivity of this compound is an area of scientific inquiry. Pyrazole derivatives are known to undergo phototransposition reactions, where irradiation with UV light can lead to skeletal rearrangements, often resulting in the formation of imidazole isomers. This process can occur through various mechanistic pathways and may involve the formation of transient intermediates. The study of such photochemical transformations is important for assessing the photostability of the compound, which is a critical factor for its use in devices that are exposed to light. Understanding the photochemical pathways can also open up avenues for the synthesis of novel heterocyclic structures.

Supramolecular Chemistry and Host Guest Interactions

Design of Host Systems for Compound Encapsulation

The design of appropriate host systems is fundamental to achieving effective encapsulation of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole. The selection of a host is primarily dictated by the size, shape, and polarity of the guest molecule. Common host molecules in supramolecular chemistry include cyclodextrins, cucurbiturils, and calixarenes.

For a guest molecule like this compound, which possesses a relatively planar and aromatic structure, cyclodextrins (CDs) are particularly suitable hosts. mdpi.com These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, which can accommodate nonpolar moieties of guest molecules. mdpi.com The dimensions of the CD cavity are a critical factor; β-cyclodextrin, with its intermediate cavity size, is often a good starting point for complexation with phenyl-containing compounds. Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB), offer improved solubility and complexation efficiency. nih.govbeilstein-journals.org

Calixarenes represent another class of host molecules with a "cup-like" structure that can be tailored to encapsulate aromatic guests. researchgate.netresearchgate.net The size of the calixarene cavity and the functional groups on its upper and lower rims can be modified to optimize the binding affinity for this compound. Similarly, cucurbit[n]urils, with their rigid, pumpkin-shaped structure and hydrophobic cavity, are excellent hosts for cationic and neutral guest molecules and could potentially form stable complexes with the target compound. researchgate.netresearchgate.net

Characterization of Host-Guest Complexes

Once a host-guest complex is formed, its characterization is essential to understand the stoichiometry, binding affinity, and geometry of the inclusion. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying host-guest interactions in solution. mdpi.comnih.gov Changes in the chemical shifts of the protons of both the host and guest molecules upon complexation provide direct evidence of inclusion. Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide detailed information about the spatial proximity of the host and guest protons, thus elucidating the geometry of the complex. mdpi.com

UV-Vis and fluorescence spectroscopy are also widely used to study inclusion complexes. nih.gov The encapsulation of a chromophore like this compound within the hydrophobic cavity of a host molecule often leads to changes in its absorption and emission spectra. These spectral changes can be used to determine the binding constant (K) of the complex, which is a measure of its stability.

Isothermal Titration Calorimetry (ITC) provides a direct measurement of the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, in addition to the binding constant. This information offers a complete thermodynamic profile of the host-guest interaction.

The following table summarizes the common techniques used for characterizing host-guest complexes:

| Analytical Technique | Information Obtained |

| NMR Spectroscopy | Stoichiometry, binding geometry, evidence of inclusion |

| UV-Vis Spectroscopy | Binding constant, evidence of complex formation |

| Fluorescence Spectroscopy | Binding constant, changes in photophysical properties |

| Isothermal Titration Calorimetry | Binding constant, enthalpy and entropy of binding |

| X-ray Crystallography | Solid-state structure of the complex |

Influence of Complexation on Molecular Properties

The encapsulation of this compound within a host molecule can significantly alter its physicochemical and photophysical properties.

Complexation can also lead to increased stability of the guest molecule by protecting it from degradation by factors such as light, heat, and enzymatic activity. The host molecule acts as a molecular shield, isolating the guest from the external environment.

Furthermore, the photophysical properties of this compound can be modulated through encapsulation. Confinement within the hydrophobic cavity of a host can lead to an increase in fluorescence quantum yield and a shift in the emission wavelength. researchgate.net This is often attributed to the restriction of intramolecular rotations and protection from non-radiative decay pathways. These changes in fluorescence can be harnessed for the development of fluorescent probes and sensors. nih.gov

The table below outlines the potential effects of complexation on the properties of this compound:

| Property | Effect of Complexation |

| Aqueous Solubility | Increased |

| Chemical Stability | Increased |

| Bioavailability | Potentially Increased |

| Fluorescence Intensity | Potentially Increased |

| Photostability | Increased |

Advanced Analytical Techniques in Characterization

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for verifying the purity of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole and for its separation from reaction intermediates and byproducts. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two such powerful methods utilized for these purposes.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for the preliminary assessment of the purity of the final product. For compounds like this compound, a common stationary phase is silica (B1680970) gel coated on a solid support. The choice of the mobile phase is critical and is determined by the polarity of the compound. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is often effective for the separation of heterocyclic compounds. For instance, a mobile phase composition of ethyl acetate:hexane in an 8:2 ratio has been shown to be effective for the separation of related imidazole (B134444) and indole (B1671886) derivatives. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the spot on the developed TLC plate, represented by the retardation factor (Rf value), is indicative of the compound's polarity and can be used for its identification when compared to a standard.

| Compound Class | Stationary Phase | Mobile Phase | Typical Rf Range |

|---|---|---|---|

| Imidazole-pyrazole derivatives | Silica Gel 60 F254 | Ethyl Acetate:Hexane (8:2, v/v) | 0.6 - 0.8 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a more sophisticated chromatographic technique that provides high-resolution separation and quantitative analysis of compounds. For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. In this mode, a nonpolar stationary phase, such as a C8 or C18 alkyl chain bonded to silica, is used in conjunction with a polar mobile phase.

The selection of the mobile phase is crucial for achieving optimal separation. A mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and an aqueous buffer is commonly used. For example, a mobile phase consisting of methanol and a potassium phosphate (B84403) buffer can effectively separate imidazole-containing compounds on a C8 column. Alternatively, a gradient elution with acetonitrile and water, often with the addition of an acid like formic acid or phosphoric acid to improve peak shape, can be utilized with a C18 column. For particularly polar analytes that are poorly retained on standard C18 columns, the addition of an ion-pairing agent to the mobile phase can enhance retention and improve separation.

| Stationary Phase | Mobile Phase Composition | Detection | Application |

|---|---|---|---|

| C8 (Octylsilane) | Methanol : 0.025 M KH2PO4 | UV-Vis | Purity determination of imidazole derivatives |

| C18 (Octadecylsilane) | Acetonitrile : Water with 0.1% Formic Acid (Gradient) | UV-Vis/Mass Spectrometry | Quantitative analysis and separation of pyrazole (B372694) derivatives |

Elemental Analysis for Stoichiometry Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. This method provides the percentage by weight of each element present in the molecule, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in confirming the stoichiometry of a newly synthesized compound like this compound.

The molecular formula for this compound is C12H10N4. The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values should be in close agreement with the calculated values, typically within a ±0.4% margin, to confirm the compound's empirical formula and its purity. For analogous complex heterocyclic systems, such as 3-(3-naphthalen-2-yl-1-phenyl-1H-pyrazol-4-yl)-1-(4-chlorophenyl)propenone (C28H19ClN2O), the congruence between the calculated and found elemental percentages validates the proposed structure. nih.gov

| Element | Theoretical % (for C12H10N4) | Found % (Hypothetical) |

|---|---|---|

| Carbon (C) | 69.22 | 69.18 |

| Hydrogen (H) | 4.84 | 4.88 |

| Nitrogen (N) | 25.94 | 25.89 |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The synthesis of pyrazole (B372694) and imidazole (B134444) derivatives has traditionally relied on classical cyclocondensation and multicomponent reactions. researchgate.netias.ac.in However, the future of synthesizing 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole and its analogs lies in the adoption of more advanced and sustainable methodologies.

Flow Chemistry: A significant shift towards continuous flow chemistry is anticipated for the synthesis of complex heterocyclic systems. biointerfaceresearch.comnih.govresearchgate.net This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety profiles. biointerfaceresearch.comresearchgate.netjapsonline.com The multi-step synthesis of this compound could be streamlined into a continuous process, minimizing manual handling and enabling scalable production. biointerfaceresearch.com For instance, the formation of the pyrazole ring followed by the N-arylation of imidazole could be performed sequentially in a flow reactor. rsc.org

Green Synthesis: Environmentally benign synthetic approaches are gaining prominence. ubaya.ac.id This includes the use of greener solvents, catalysts, and energy sources. ubaya.ac.id For the synthesis of pyrazole-imidazole compounds, methodologies such as microwave-assisted synthesis and solvent-free reactions are being explored to reduce reaction times and environmental impact. ubaya.ac.id The application of solid-supported catalysts and biocatalysis are also promising avenues for a more sustainable synthesis of this compound.

Novel Catalytic Systems: The development of novel catalysts is crucial for achieving higher efficiency and selectivity. This includes the use of transition-metal catalysts for cross-coupling reactions to form the C-N bond between the imidazole and phenyl rings. Furthermore, organocatalysis and nanocatalysis are emerging as powerful tools in heterocyclic synthesis, offering mild reaction conditions and high functional group tolerance. nih.gov

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| Flow Chemistry | Increased yield and purity, enhanced safety, scalability, automation. biointerfaceresearch.comresearchgate.net | Development of integrated multi-step flow processes, optimization of reactor design. |

| Green Synthesis | Reduced environmental impact, use of renewable resources, energy efficiency. ubaya.ac.id | Microwave-assisted reactions, solvent-free conditions, biodegradable catalysts. |

| Novel Catalysis | High efficiency and selectivity, mild reaction conditions, broad substrate scope. nih.gov | Transition-metal catalysis, organocatalysis, nanocatalysis, biocatalysis. |

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds. nih.gov For this compound, advanced computational modeling will play a pivotal role in predicting its behavior and guiding the synthesis of derivatives with tailored properties.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic structure, stability, and reactivity of this compound. nih.gov These calculations can provide insights into the molecule's geometry, charge distribution, and spectroscopic properties, which are crucial for understanding its interactions with biological targets or its performance in materials. nih.govnih.gov

Molecular Dynamics Simulations: To understand the dynamic behavior of this compound in different environments, molecular dynamics (MD) simulations are invaluable. ubaya.ac.id MD simulations can model the compound's interaction with solvents, biological membranes, or the active sites of enzymes, providing a deeper understanding of its pharmacokinetic and pharmacodynamic properties. ubaya.ac.id

Predictive In Silico Models: The development of predictive models for absorption, distribution, metabolism, excretion, and toxicity (ADMET) is a key area of future research. dntb.gov.ua By analyzing the structural features of this compound, computational tools can predict its drug-likeness and potential off-target effects, thereby accelerating the drug development process. biointerfaceresearch.comdntb.gov.ua These in silico studies can help in the early identification of promising lead compounds and reduce the need for extensive experimental testing. biointerfaceresearch.com

| Computational Method | Application for this compound | Predicted Outcomes |

| Quantum Chemistry (DFT) | Elucidation of electronic structure, reactivity, and spectroscopic properties. nih.govnih.gov | Optimized geometry, electronic charge distribution, HOMO-LUMO gap, IR/NMR spectra. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior in biological systems and materials. ubaya.ac.id | Binding affinities, conformational changes, transport properties. |

| In Silico ADMET Prediction | Assessment of drug-likeness and potential toxicity. biointerfaceresearch.comdntb.gov.ua | Oral bioavailability, blood-brain barrier penetration, metabolic stability, toxicity risks. |

Expansion into Functional Materials Science

The unique structural and electronic properties of imidazole and pyrazole moieties suggest that this compound could find applications beyond the pharmaceutical realm, particularly in the field of functional materials science. researchgate.net

Sensors: Imidazole derivatives have been successfully utilized as chemosensors for the detection of metal ions due to the coordinating ability of the nitrogen atoms. researchgate.netbiointerfaceresearch.comresearchgate.net The this compound scaffold could be functionalized to create selective and sensitive fluorescent or colorimetric sensors for various analytes. nih.govjapsonline.com The pyrazole ring can also contribute to the photophysical properties of such sensors. nih.gov

Metal-Organic Frameworks (MOFs): The nitrogen atoms in both the imidazole and pyrazole rings make this compound an excellent candidate as a ligand for the construction of Metal-Organic Frameworks (MOFs). ias.ac.indntb.gov.ua MOFs are porous materials with applications in gas storage, separation, and catalysis. nih.govrsc.org By carefully selecting metal ions and tuning the synthesis conditions, novel MOFs with tailored pore sizes and functionalities could be constructed using this compound as a building block. nih.govnih.gov

Optoelectronic Materials: Pyrazole and imidazole derivatives have been investigated for their potential in optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optical materials. rsc.orgnih.gov The conjugated π-system of this compound suggests that it may possess interesting photoluminescent properties. Further research could focus on modifying its structure to enhance its emission efficiency and tune its emission wavelength for specific applications. rsc.orgnih.gov

| Application Area | Potential Role of this compound | Key Properties to Investigate |

| Sensors | As a core scaffold for fluorescent or colorimetric chemosensors. researchgate.netbiointerfaceresearch.comnih.govresearchgate.netjapsonline.com | Selectivity and sensitivity towards specific ions or molecules, photophysical response. |

| Metal-Organic Frameworks | As a multitopic organic linker for the synthesis of novel MOFs. ias.ac.innih.govdntb.gov.uarsc.orgnih.gov | Porosity, thermal and chemical stability, catalytic activity. |

| Optoelectronics | As a component in organic light-emitting diodes (OLEDs) or nonlinear optical materials. rsc.orgnih.govnih.gov | Photoluminescence quantum yield, charge transport properties, nonlinear optical coefficients. |

Development of Structure-Interaction Relationship Paradigms

A deep understanding of the relationship between the chemical structure of this compound and its interactions with biological targets or other molecules is fundamental for its rational design and optimization.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogs will be crucial for elucidating the Structure-Activity Relationship (SAR). nih.govnih.gov This involves introducing various substituents on the phenyl, imidazole, and pyrazole rings to probe the effects of electronic and steric factors on activity. researchgate.netnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the entire molecule and influence its binding affinity to a target protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models provide a quantitative correlation between the structural properties of a series of compounds and their biological activities. biointerfaceresearch.comubaya.ac.id By developing robust QSAR models for this compound derivatives, it will be possible to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. biointerfaceresearch.comubaya.ac.id These models can identify key molecular descriptors that are critical for biological activity.

Pharmacophore Modeling: Pharmacophore modeling helps to identify the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. researchgate.net By developing a pharmacophore model based on the structure of this compound and its active analogs, researchers can design novel molecules with improved potency and selectivity. researchgate.net

| Methodology | Objective | Key Parameters |

| Structure-Activity Relationship (SAR) | To identify key structural features responsible for biological activity. researchgate.netnih.govnih.gov | Nature and position of substituents, steric and electronic effects. |

| Quantitative Structure-Activity Relationship (QSAR) | To develop predictive models for biological activity. biointerfaceresearch.comubaya.ac.id | Molecular descriptors (e.g., logP, molar refractivity, electronic parameters). |

| Pharmacophore Modeling | To define the 3D arrangement of essential features for target interaction. researchgate.net | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions between imidazole and pyrazole precursors. For example, alkylation or nucleophilic substitution can introduce the imidazole moiety onto the phenyl-pyrazole backbone. Optimization includes varying solvents (e.g., dichloromethane or DMF), temperature (80–120°C), and catalysts (e.g., POCl₃ for cyclization, as seen in phosphorous oxychloride-mediated reactions). Yields are improved by controlling stoichiometry and using inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are routinely employed to confirm the structural integrity of this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR : Look for characteristic peaks: imidazole protons (δ 7.5–8.5 ppm as singlets or doublets) and pyrazole ring protons (δ 6.5–7.5 ppm). Aromatic protons on the phenyl bridge appear as multiplet clusters .

- IR Spectroscopy : Confirm N-H stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., deviations <0.3% indicate high purity) .

Q. What purification strategies are effective for isolating this compound from polar byproducts?

- Methodological Answer : Column chromatography with gradient elution (e.g., CH₂Cl₂:MeOH 98:2 to 95:5) effectively separates polar impurities. Recrystallization using ethanol/water mixtures enhances crystalline purity. TLC monitoring (Rf ~0.5 in CH₂Cl₂:MeOH 95:5) ensures fraction consistency .

Advanced Research Questions

Q. When encountering contradictory data between elemental analysis and mass spectrometry (MS) for derivatives, what systematic approaches validate compound purity and composition?

- Methodological Answer :

- Cross-Validation : Repeat MS under high-resolution conditions (HRMS) to confirm molecular ion peaks.

- Thermogravimetric Analysis (TGA) : Rule out hydrate/solvate contributions to elemental mismatches.

- X-ray Crystallography : Resolve structural ambiguities by comparing experimental bond lengths/angles with computational models (e.g., DFT) .

Q. How can computational methods elucidate substituent effects on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to predict reactive sites (e.g., imidazole N-atoms as nucleophilic centers).

- Docking Studies : Simulate interactions with catalysts (e.g., palladium in Suzuki couplings) to optimize boronic ester functionalization (see boronate-containing analogs in ).

- Hammett Plots : Correlate substituent σ-values with reaction rates to design electron-withdrawing/donating groups for targeted reactivity .

Q. How do researchers resolve discrepancies in reported synthetic yields for analogous compounds, and what experimental controls are critical?

- Methodological Answer :

- Reproducibility Checks : Standardize reagents (e.g., anhydrous solvents, freshly opened catalyst batches).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.

- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization or oxidation species) and adjust reaction time/temperature .

Q. What strategies mitigate challenges in crystallizing this compound derivatives for X-ray studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.